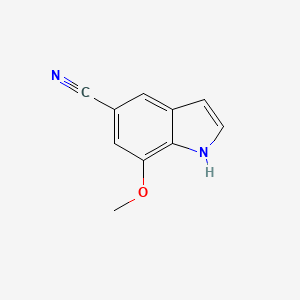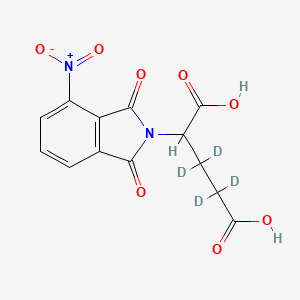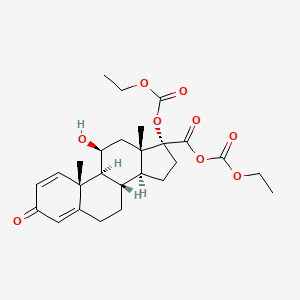
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate is a synthetic corticosteroid used primarily in ophthalmology. It is an impurity of Loteprednol, which is used to treat inflammations of the eye. The compound has a molecular formula of C26H34O9 and a molecular weight of 490.54.
Analyse Des Réactions Chimiques
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate is primarily used in scientific research as a reference standard and impurity marker for Loteprednol . Its applications extend to:
Chemistry: Used in the study of corticosteroid synthesis and degradation.
Biology: Helps in understanding the biological activity and metabolism of corticosteroids.
Medicine: Used in the development and testing of ophthalmic drugs.
Industry: Employed in quality control and assurance processes for pharmaceutical manufacturing.
Mécanisme D'action
As a corticosteroid, 21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate exerts its effects by modulating the activity of the glucocorticoid receptor. This interaction leads to the inhibition of inflammatory responses and the suppression of immune reactions. The compound is designed to be a “soft drug,” meaning it is active locally at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .
Comparaison Avec Des Composés Similaires
21-Deschloromethyl-21-O-Ethoxycarbonyl Loteprednol Etabonate is unique due to its specific structural modifications, which include the removal of the chlorine atom and the addition of the ethoxycarbonyl group. Similar compounds include:
Loteprednol Etabonate: The parent compound used in ophthalmic treatments.
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various inflammatory conditions. The uniqueness of this compound lies in its tailored structure, which aims to reduce side effects while maintaining therapeutic efficacy.
Propriétés
Formule moléculaire |
C26H34O9 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
ethoxycarbonyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C26H34O9/c1-5-32-22(30)34-21(29)26(35-23(31)33-6-2)12-10-18-17-8-7-15-13-16(27)9-11-24(15,3)20(17)19(28)14-25(18,26)4/h9,11,13,17-20,28H,5-8,10,12,14H2,1-4H3/t17-,18-,19-,20+,24-,25-,26-/m0/s1 |
Clé InChI |
HVNWKIGOXZXFCF-VOBVLAJWSA-N |
SMILES isomérique |
CCOC(=O)OC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
SMILES canonique |
CCOC(=O)OC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
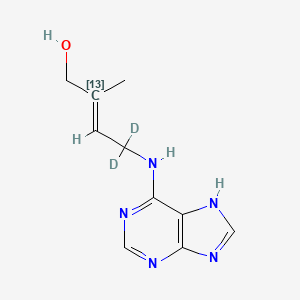
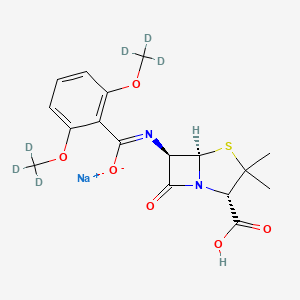


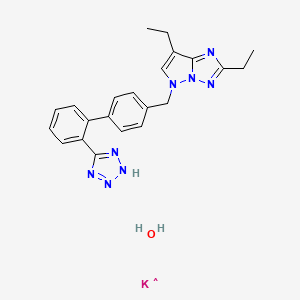
![(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13438873.png)
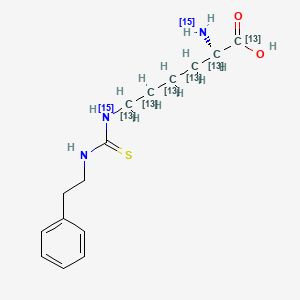

![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
![3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol](/img/structure/B13438895.png)
